molecular formula C24H30O11 B2645502 6'-O-cinnamoylharpagide CAS No. 1245572-24-0

6'-O-cinnamoylharpagide

Cat. No.: B2645502
CAS No.: 1245572-24-0
M. Wt: 494.493
InChI Key: KIYJOXJZHKKVBS-NKWHPQFSSA-N
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Description

6'-O-Cinnamoylharpagide (C₂₄H₃₀O₁₁; molecular weight: 494.18 g/mol) is an acylated iridoid glycoside predominantly isolated from the roots of Scrophularia ningpoensis . Structurally, it consists of a harpagide core modified by a cinnamoyl group esterified at the 6'-O position of the glucose moiety . This compound has garnered attention for its anti-inflammatory properties, demonstrated in both in vitro and traditional medicinal contexts . It is frequently identified alongside other iridoid glycosides, such as harpagoside and harpagide, in ethanolic extracts of Scrophularia species, which are historically used in Kampo ointments for wound healing and dermatological applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(1S,4aS,5S,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O11/c1-23(30)11-15(25)24(31)9-10-32-22(20(23)24)35-21-19(29)18(28)17(27)14(34-21)12-33-16(26)8-7-13-5-3-2-4-6-13/h2-10,14-15,17-22,25,27-31H,11-12H2,1H3/b8-7+/t14-,15+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYJOXJZHKKVBS-PIMRTDLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

6’-O-Cinnamoylharpagide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, as well as catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Group/Substituent Source Biological Activity
This compound C₂₄H₃₀O₁₁ 494.18 Cinnamoyl at 6'-O Scrophularia ningpoensis roots Anti-inflammatory
Harpagoside C₂₄H₃₀O₁₁ 494.18 Cinnamoyl at 8-O Harpagophytum procumbens Anti-inflammatory, analgesic
8-O-Feruloylharpagide C₂₅H₃₂O₁₃ 540.18 Feruloyl at 8-O Scrophularia ningpoensis roots Fibroblast proliferation enhancement
8-p-Coumaroylharpagide C₂₄H₃₀O₁₂ 510.17 Coumaroyl at 8-O Harpagophytum zeyheri Species-specific marker
Harpagide C₁₅H₂₄O₁₀ 364.14 None Scrophularia spp. Precursor to acylated derivatives
Aucubin C₁₅H₂₂O₉ 346.13 None Scrophularia spp. Antioxidant, anti-inflammatory

Key Observations:

Positional Isomerism: The substitution position of the acyl group significantly impacts bioactivity. For example, this compound and harpagoside share the same molecular formula but differ in acyl group placement (6'-O vs.

Acyl Group Diversity: Replacing the cinnamoyl group with feruloyl or coumaroyl increases molecular weight and polarity, which may influence solubility and bioavailability. For instance, 8-O-feruloylharpagide (540.18 g/mol) exhibits enhanced fibroblast proliferation activity compared to non-acylated harpagide .

Species-Specific Distribution : 8-p-Coumaroylharpagide is unique to Harpagophytum zeyheri, distinguishing it from H. procumbens, which primarily contains harpagoside .

Pharmacological and Industrial Relevance

  • Anti-Inflammatory Activity : this compound’s anti-inflammatory effects are comparable to harpagoside but distinct from 8-O-feruloylharpagide, which targets wound healing via fibroblast modulation .
  • Analytical Challenges : Structural similarities among iridoid glycosides complicate metabolomic analyses, especially in oily herbal extracts like Kampo ointments, where solubility issues hinder LC-MS profiling .
  • Drug Design Implications: Minor structural modifications, such as acyl group variations (e.g., 6-O-cinnamoylcatalpol vs. 6-O-syringoylajugol), are critical in optimizing pharmacokinetic properties for drug development .

Research Findings and Clinical Implications

  • Species Variability : In Scrophularia peyronii, this compound was absent in the Sp-M fraction but detected in Sp-B, highlighting extraction-method-dependent compound distribution .
  • Therapeutic Synergy : Crude extracts of Harpagophytum species, despite differences in iridoid ratios (e.g., harpagoside vs. 8-p-coumaroylharpagide), show similar analgesic and anti-inflammatory efficacy, suggesting functional redundancy among structural analogs .

Biological Activity

6'-O-Cinnamoylharpagide is a compound derived from the roots of Harpagophytum procumbens, commonly known as devil's claw. This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Isolation

This compound is part of a group of iridoids, which are known for their diverse pharmacological effects. It was isolated alongside other compounds such as harpagoside and acteoside through spectroscopic analyses, including 2D NMR techniques. The structural characterization is essential for understanding its biological activity .

Anti-inflammatory Effects

Numerous studies have reported the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound effectively inhibits nitric oxide (NO) production in macrophage RAW264.7 cells induced by lipopolysaccharides (LPS). This inhibition suggests a potential mechanism for its anti-inflammatory action, making it a candidate for therapeutic applications in inflammatory diseases .

Antioxidant Activity

The compound has also shown significant antioxidant activity. In a comparative study, this compound exhibited an IC50 value of 3.8 µg/mL in DPPH scavenging assays, indicating its efficacy in neutralizing free radicals . This property is crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits NO production in RAW264.7 cells
AntioxidantIC50 = 3.8 µg/mL in DPPH scavenging assay
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Clinical Implications

Case studies have highlighted the potential clinical applications of this compound in treating conditions such as arthritis and other inflammatory disorders. The compound's ability to modulate inflammatory pathways could provide an alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have significant side effects.

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